molecular formula C7H10ClN3O2 B8488574 2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione

2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione

Cat. No.: B8488574
M. Wt: 203.62 g/mol
InChI Key: SVALBOPDZQEZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobutylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione is unique due to its specific substitution pattern and the presence of the 4-chlorobutyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C7H10ClN3O2/c8-3-1-2-4-11-7(13)10-6(12)5-9-11/h5H,1-4H2,(H,10,12,13)

InChI Key

SVALBOPDZQEZBO-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=O)NC1=O)CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.1 g of 3,5-Bis-trimethylsilanyloxy-[1,2,4]triazine (86 mmol) were dissolved in 150 mL of dichloroethane followed by addition of 14.7 g of 1-bromo-4-chloro-butane (86 mmol) and 0.218 g of iodine (0.858 mmol). The reaction mixture was stirred for 25 h at room temperature. Then, 300 mL of methanol were added and the mixture was stirred for an additional 10 minutes. The solvents were evaporated under reduced pressure and the residue was partitioned between dichloromethane and water. The aqueous phase was extracted several times with dichloromethane. The combined organic layers were washed with 10% aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and the organic phase was evaporated under reduced pressure. The thus obtained crude product was purified via silica gel chromatography using dichloromethane-methanol 0-10% to yield 13.4 g of the desired product.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
0.218 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

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